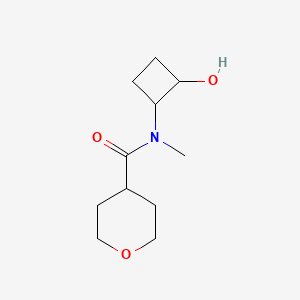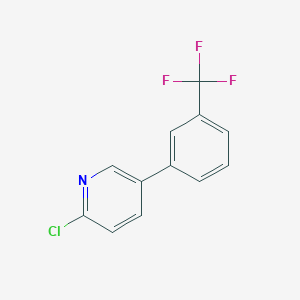
2-Chloro-5-(3-(trifluoromethyl)phenyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-5-(3-(trifluoromethyl)phenyl)pyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of a chlorine atom at the 2-position and a trifluoromethyl-substituted phenyl group at the 5-position of the pyridine ring. The incorporation of fluorine atoms in organic molecules often imparts unique chemical and physical properties, making such compounds valuable in various fields, including pharmaceuticals, agrochemicals, and materials science.
作用机制
Target of Action
It is known that many compounds with a trifluoromethyl group have been approved by the fda and exhibit numerous pharmacological activities .
Mode of Action
It is known that the trifluoromethyl group in organic molecules can exhibit unique behaviors, leading to various applications in medicines, electronics, agrochemicals, and catalysis .
Biochemical Pathways
It is known that fluorine-containing compounds significantly affect pharmaceutical growth .
Pharmacokinetics
It is known that the physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety can influence the pharmacokinetics of such compounds .
Result of Action
It is known that compounds containing a trifluoromethyl group can exhibit numerous pharmacological activities .
Action Environment
It is known that 2-chloro-5-[3-(trifluoromethyl)phenyl]pyridine is a chemically stable organic fluorine compound with high solubility .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(3-(trifluoromethyl)phenyl)pyridine can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. In this reaction, a boronic acid derivative of 3-(trifluoromethyl)phenyl is coupled with 2-chloropyridine in the presence of a palladium catalyst and a base . The reaction typically proceeds under mild conditions and is highly efficient.
Another method involves the direct chlorination and trifluoromethylation of pyridine derivatives. This can be achieved through a vapor-phase reaction at high temperatures (>300°C) using transition metal-based catalysts such as iron fluoride . This method allows for the simultaneous introduction of chlorine and trifluoromethyl groups in a single step.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The vapor-phase chlorination/fluorination method is particularly advantageous for large-scale production due to its simplicity and high yield .
化学反应分析
Types of Reactions
2-Chloro-5-(3-(trifluoromethyl)phenyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form pyridine N-oxides or reduction to form dihydropyridine derivatives.
Coupling Reactions: The trifluoromethyl-substituted phenyl group can participate in cross-coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate reactants.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions include various substituted pyridines, pyridine N-oxides, and dihydropyridine derivatives. These products can serve as intermediates for further chemical transformations or as final products with specific applications.
科学研究应用
相似化合物的比较
2-Chloro-5-(3-(trifluoromethyl)phenyl)pyridine can be compared with other halogenated pyridines and trifluoromethyl-substituted compounds:
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: Similar in structure but with a fluorine atom instead of chlorine at the 2-position.
2-Chloro-5-(trifluoromethyl)pyridine: Lacks the phenyl group, making it less complex but still valuable in synthetic applications.
The uniqueness of this compound lies in its combination of a halogenated pyridine core with a trifluoromethyl-substituted phenyl group, providing a versatile scaffold for various chemical transformations and applications.
属性
IUPAC Name |
2-chloro-5-[3-(trifluoromethyl)phenyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF3N/c13-11-5-4-9(7-17-11)8-2-1-3-10(6-8)12(14,15)16/h1-7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIMBJOJYNSJXPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

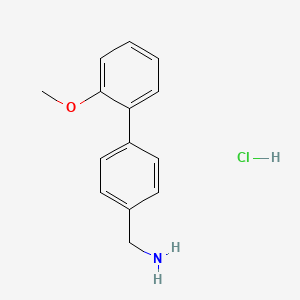
![2-(2-chlorophenyl)-N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide](/img/structure/B2704188.png)
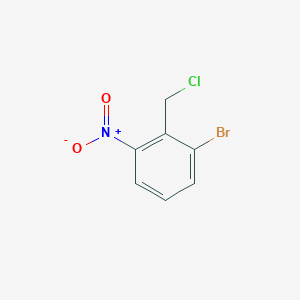
![N-(2-fluorophenyl)-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide](/img/structure/B2704190.png)
![Rac-[(1r,2r)-2-(trifluoromethyl)cyclopropyl]methanamine hydrochloride](/img/structure/B2704192.png)
![5-[(1-phenylethyl)amino]-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B2704193.png)
![1-(4-ethylphenyl)-N-{[4-(methylsulfanyl)phenyl]methyl}-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2704194.png)
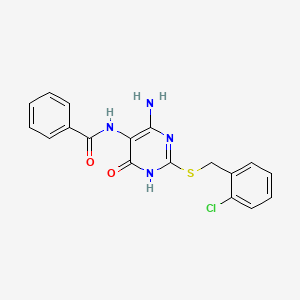
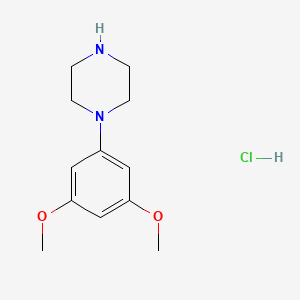
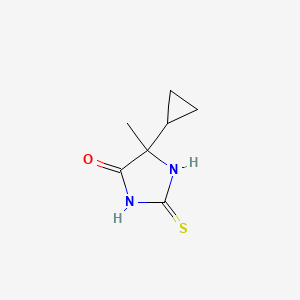
![N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2704205.png)
